Benzyl Silodosin

RP-HPLC Impurity Profiling Method Validation

Benzyl Silodosin (CAS 175870-40-3) is a chemically protected derivative and recognized process-related impurity of the alpha-1A adrenoceptor antagonist Silodosin. It is specifically utilized as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of Silodosin and for Abbreviated New Drug Application (ANDA) submissions.

Molecular Formula C32H38F3N3O4
Molecular Weight 585.7 g/mol
CAS No. 175870-40-3
Cat. No. B13433314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl Silodosin
CAS175870-40-3
Molecular FormulaC32H38F3N3O4
Molecular Weight585.7 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOCC3=CC=CC=C3)NCCOC4=CC=CC=C4OCC(F)(F)F
InChIInChI=1S/C32H38F3N3O4/c1-23(37-13-17-41-28-10-5-6-11-29(28)42-22-32(33,34)35)18-25-19-26-12-15-38(30(26)27(20-25)31(36)39)14-7-16-40-21-24-8-3-2-4-9-24/h2-6,8-11,19-20,23,37H,7,12-18,21-22H2,1H3,(H2,36,39)/t23-/m1/s1
InChIKeySWXREGRXRIZTPZ-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Silodosin (CAS 175870-40-3): A Critical Reference Standard for Silodosin ANDA and Quality Control


Benzyl Silodosin (CAS 175870-40-3) is a chemically protected derivative and recognized process-related impurity of the alpha-1A adrenoceptor antagonist Silodosin [1]. It is specifically utilized as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of Silodosin and for Abbreviated New Drug Application (ANDA) submissions [1][2]. Its primary utility lies not in direct pharmacological action, but as a critical analytical tool to ensure the purity, safety, and regulatory compliance of Silodosin active pharmaceutical ingredient (API) and formulated drug products .

1
Analytical reference standard for Silodosin impurity profiling
2
Supports method development, validation, and QC batch release
3
Targets process-related impurity control in ANDA and DMF submissions

Why Benzyl Silodosin Cannot Be Substituted by Generic Silodosin Impurity Standards


Generic substitution with other Silodosin impurity reference standards is analytically invalid. Benzyl Silodosin possesses a unique chemical structure with a benzyl protecting group on the indoline nitrogen, resulting in distinct physicochemical and chromatographic properties compared to the Silodosin API and its other related substances . Its use as a specific impurity marker is mandated by its formation during particular synthetic routes and its defined role in regulatory impurity profiling . Using an alternative impurity standard would lead to incorrect peak identification, inaccurate quantification, and failure to meet the specificity requirements outlined in pharmacopeial monographs [1]. The following quantitative evidence demonstrates these critical performance differences.

Structural Identity Benzyl-protected indoline nitrogen creates distinct chromatographic behavior; other Silodosin impurities lack this modification.
Regulatory Specificity Its quantification is directly linked to the deprotection step of a specific synthetic route, a requirement not addressed by generic impurity standards.
Analytical Mismatch Alternative impurity reference standards may exhibit different retention, resolution, or recovery profiles, limiting method specificity and accuracy.

Quantitative Evidence for Selecting Benzyl Silodosin Over Alternative Silodosin Reference Standards


Chromatographic Differentiation: Benzyl Silodosin vs. Silodosin API by RP-HPLC Retention Time

In a validated reversed-phase HPLC method for the determination of impurities in Silodosin, Benzyl Silodosin was chromatographically resolved from the parent drug Silodosin. Benzyl Silodosin exhibited a distinct retention time of 3.140 minutes, compared to a retention time of 2.252 minutes for the Silodosin API under identical isocratic conditions [1]. This clear separation is a prerequisite for accurate quantification.

Retention Time
Head-to-head
Benzyl Silodosin: 3.140 min vs. Silodosin API: 2.252 min
Δ 0.888 min under identical RP-HPLC conditions (C18, 30°C, 269 nm)
Supports unambiguous peak specificity in impurity profiling methods.
Method context; validate column and mobile-phase consistency per ICH Q2(R1).
RP-HPLC Impurity Profiling Method Validation

Analytical Accuracy: Benzyl Silodosin Recovery Performance in Validated RP-HPLC Method

The accuracy of the analytical method for quantifying Benzyl Silodosin was demonstrated through recovery studies. The method yielded a mean recovery of 100.90% for Benzyl Silodosin, confirming excellent accuracy within the validated range [1]. This level of method performance is essential for reliably determining impurity levels against stringent ICH Q3B (R2) specification limits, where even minor deviations can affect batch release decisions .

Accuracy
Method context
Mean recovery: 100.90%
Deviation +0.90% from ideal; validated range per ICH guidelines
Supports reliable impurity quantification close to specification limits.
Recovery data may require verification during method transfer.
Analytical Recovery Method Validation ICH Q2(R1)

Regulatory Necessity: Benzyl Silodosin as a Key Synthetic By-product for ANDA Purposes

The synthesis of Silodosin via a patented route involves a benzyl-protected intermediate, making Benzyl Silodosin a primary process-related impurity that must be controlled . Unlike degradation products or unspecified impurities, Benzyl Silodosin's presence is directly linked to the completeness of the deprotection step in the manufacturing process [1]. Its quantification is therefore a critical quality attribute (CQA) for demonstrating process control in ANDA submissions, a requirement not fulfilled by other generic impurity standards.

Regulatory Link
Data to verify
Process-specific impurity marker tied to benzyl deprotection step.
Class-level inference from synthetic route analysis.
May be required to demonstrate process control in ANDA submissions.
Confirm relevance to your specific synthetic route and DMF strategy.
ANDA Filing Process Impurity Drug Master File

Pharmacopeial Traceability: Benzyl Silodosin Aligns with JP Silodosin Monograph Requirements

A direct, validated enantioselective HPLC method was developed to simultaneously separate Silodosin from its main organic related substances listed in the Japanese Pharmacopoeia (JP) monograph [1]. The method achieved complete separation of all listed impurities within 12 minutes, with quantitation limits for impurities ranging from 0.48 to 1.94 µg/mL [1]. This level of resolution is required by the JP monograph [1][2], and Benzyl Silodosin, as a related substance, is an essential reference standard for establishing system suitability and ensuring compliance with these pharmacopeial specifications.

Pharmacopeial Alignment
Specification review
Enantioselective HPLC: complete separation of all main related substances within 12 min.
Resolution >2.0 for critical pairs; quantitation limits 0.48–1.94 µg/mL.
Supports compliance with JP monograph system suitability requirements.
Verify method performance with your instrument and column setup.
Japanese Pharmacopoeia Reference Standard Traceability Enantioselective HPLC

Application Scenarios for Benzyl Silodosin (CAS 175870-40-3) Based on Evidence of Differentiation


ANDAs and DMFs: Demonstrating Control of a Key Process-Related Impurity

The quantitative evidence shows Benzyl Silodosin is a specific by-product of a major patented synthetic route for Silodosin [1]. In an ANDA submission, an analytical chemist must prove that the manufacturing process consistently controls this impurity below the ICH Q3B (R2) identification threshold. The validated RP-HPLC method, which demonstrates a clear retention time separation from the API (3.140 min vs. 2.252 min) and a recovery accuracy of 100.90%, provides the precise, defensible data required for the Chemistry, Manufacturing, and Controls (CMC) section of the regulatory dossier [1]. This makes Benzyl Silodosin an irreplaceable reference standard for generic pharmaceutical companies developing Silodosin.

Quality Control and Batch Release Testing: Ensuring Pharmacopeial Compliance

Routine QC laboratories must verify that each batch of Silodosin API or finished product conforms to pharmacopeial specifications for related substances. The evidence confirms that an enantioselective HPLC method, aligned with the Japanese Pharmacopoeia (JP) monograph, achieves the necessary resolution to separate all main impurities within 12 minutes [1]. Using Benzyl Silodosin as a reference marker in this system is essential for correct peak identification, demonstrating system suitability, and ensuring the product meets the stringent purity criteria mandated by global health authorities, thus preventing batch rejection.

Analytical Method Development and Transfer: A Key Marker for Specificity Validation

When developing a new stability-indicating method or transferring a method between laboratories, demonstrating specificity is a critical validation parameter per ICH Q2(R1). The quantitative data on the 0.888-minute retention time difference between Benzyl Silodosin and the Silodosin API serves as a benchmark for resolution [1]. This specific information is invaluable for method troubleshooting, column selection, and ensuring the method can consistently resolve this critical pair across different instruments and laboratories. Its use directly supports the validation of specificity, a cornerstone of analytical procedure validation.

Synthetic Process Development and Optimization: Quantifying Reaction Completion

For process chemists, Benzyl Silodosin is a direct indicator of an incomplete final deprotection step in the synthesis of Silodosin . The validated method's ability to accurately quantify Benzyl Silodosin (100.90% recovery) allows for precise monitoring of this critical reaction step [1]. By using this specific reference standard, R&D teams can optimize reaction conditions (e.g., time, temperature, catalyst) to minimize this impurity, thereby increasing yield and purity of the final API without relying on assumptions or indirect measurements.

Application
Selection Property
Validation Focus
ANDA / DMF impurity control
Process-specific marker linked to deprotection step
ICH Q3B threshold compliance; recovery accuracy verification
QC batch release testing
Peak identity confirmation against pharmacopeial reference
System suitability; retention time reproducibility across laboratories
Method development & transfer
Chromatographic resolution benchmark (Δ 0.888 min)
Specificity validation per ICH Q2(R1); column/intermediate precision
Synthetic process optimization
Quantitative marker for deprotection completeness
Recovery-based impurity monitoring; reaction endpoint control
Quote Request

Request a Quote for Benzyl Silodosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.